2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoic acid
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Overview
Description
This compound is a derivative of propanoic acid, with a benzimidazole ring and a trifluoromethyl group attached. Benzimidazoles are a type of heterocyclic aromatic organic compound, which are known for their wide range of applications in medicinal chemistry . The trifluoromethyl group is a common functional group in organic chemistry, often used to improve the stability and lipophilicity of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would consist of a propanoic acid backbone, with a benzimidazole ring and a trifluoromethyl group attached. The benzimidazole ring is a fused ring structure, consisting of a benzene ring fused to an imidazole ring . The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity .Scientific Research Applications
2-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamido}benzoic acid
Fmoc-Phe 2-CF3 -OH
- Application : This compound is used in the synthesis of 2-aminobenzaldehyde oxime analogs which act as dual inhibitors of neutrophil elastase and proteinase .
3,3,3-Trifluoro-2,2-dimethylpropionic acid
2-(Trifluoromethyl)benzaldehyde
2-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamido}benzoic acid
2-[2-(Trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propanoic acid
Future Directions
properties
IUPAC Name |
2-[2-(trifluoromethyl)benzimidazol-1-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-6(9(17)18)16-8-5-3-2-4-7(8)15-10(16)11(12,13)14/h2-6H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNRUXVPLDGGOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C2=CC=CC=C2N=C1C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoic acid |
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